molecular formula C13H15FN4O2S2 B2960353 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2034604-71-0

2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

Cat. No.: B2960353
CAS No.: 2034604-71-0
M. Wt: 342.41
InChI Key: YUOOQEZJPAPWCO-UHFFFAOYSA-N
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Description

2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a thiadiazole ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research into this compound would likely depend on its intended use. For example, if it shows promise as a pharmaceutical, further studies might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Mechanism of Action

Target of Action

The compound, also known as N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-fluorobenzenesulfonamide, appears to have a complex mechanism of action. It is suggested that the compound may interact with 5-HT1A receptors , and it may also act as an aromatase inhibitor .

Mode of Action

The nitrogen atoms of the 1,2,5-thiadiazol-3-yl ring in the compound could potentially bind to the iron in the heme moiety of CYP-450 . This interaction could lead to the inhibition of the aromatase enzyme, which is crucial for the biosynthesis of estrogens .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, the inhibition of the aromatase enzyme can disrupt the biosynthesis of estrogens, leading to a decrease in estrogen levels . Additionally, the compound’s potential interaction with 5-HT1A receptors could influence serotonin signaling .

Pharmacokinetics

It is suggested that the compound’s ability to form hydrogen bonds with different targets could improve itspharmacokinetics , pharmacological , and toxicological properties .

Result of Action

The compound’s action can lead to several molecular and cellular effects. For instance, the inhibition of the aromatase enzyme can lead to a decrease in estrogen levels, which could potentially be beneficial in the treatment of estrogen-dependent cancers . Additionally, the compound’s potential interaction with 5-HT1A receptors could influence serotonin signaling, which could have implications for mood and behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from thiosemicarbazide and an appropriate nitrile under acidic conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the sulfonamide group is added via a reaction with a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .

Properties

IUPAC Name

2-fluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S2/c14-11-3-1-2-4-12(11)22(19,20)17-10-5-7-18(8-6-10)13-9-15-21-16-13/h1-4,9-10,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOQEZJPAPWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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